2,6-difluoro-4-Hydroxybenzoic Acid
Overview
Description
Beta-Boswellic acid is a pentacyclic triterpenoid compound primarily derived from the resin of the Boswellia serrata tree. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects . It has been traditionally used in various medicinal systems to enhance learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Boswellic acid can be synthesized through the extraction of the resin from Boswellia serrata. The resin is subjected to various purification processes to isolate the beta-Boswellic acid. The primary method involves solvent extraction using organic solvents such as ethanol, methanol, or acetonitrile . The resin is dissolved in the solvent, and the solution is filtered to remove impurities. The solvent is then evaporated to obtain the crude beta-Boswellic acid, which is further purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of beta-Boswellic acid involves large-scale extraction and purification processes. The resin is collected and subjected to solvent extraction in large reactors. The extract is then concentrated and purified using high-performance liquid chromatography (HPLC) to obtain high-purity beta-Boswellic acid .
Chemical Reactions Analysis
Types of Reactions: Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Beta-Boswellic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of beta-Boswellic acid can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of beta-Boswellic acid, such as acetyl-beta-Boswellic acid and keto-beta-Boswellic acid. These derivatives exhibit enhanced pharmacological activities .
Scientific Research Applications
Beta-Boswellic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with improved pharmacological properties.
Medicine: It is extensively researched for its anti-inflammatory, anti-cancer, and neuroprotective effects. .
Mechanism of Action
Beta-Boswellic acid exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Beta-Boswellic acid is compared with other similar compounds, such as alpha-Boswellic acid, keto-beta-Boswellic acid, and acetyl-keto-beta-Boswellic acid . These compounds share similar structures but differ in their functional groups and pharmacological activities. For instance:
Alpha-Boswellic acid: Differs in its triterpene structure and has an additional hydroxyl group.
Keto-beta-Boswellic acid: Contains a keto group, enhancing its anti-inflammatory properties.
Acetyl-keto-beta-Boswellic acid: Has an acetyl group, which further improves its pharmacological effects.
Beta-Boswellic acid stands out due to its potent anti-inflammatory and neuroprotective effects, making it a unique and valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
2,6-difluoro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIQGYBXSJQLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381126 | |
Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214917-68-7 | |
Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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